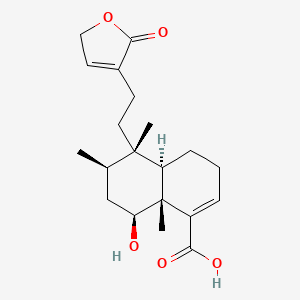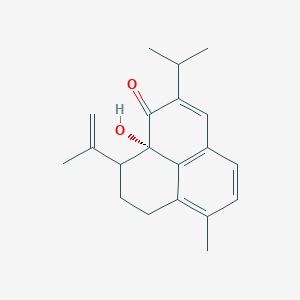
I-CBP112 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cAMP-responsive element-binding protein binding protein (CREBBP) and E1A-associated protein p300 (EP300) are transcriptional co-activators that modulate DNA replication, DNA repair, cell growth, transformation, and development. Both CBP and EP300 contain bromodomains, which mediate their binding to acetylated lysine residues on histones and other proteins. I-CBP112 is a selective inhibitor of CBP and EP300 that directly binds their bromodomains (Kds = 0.142 and 0.625 μM, respectively). Developed by the Structural Genomics Consortium (SGC), this compound shows only weak cross-reactivity with the bromodomains of bromodomain and extra-terminal proteins and shows no interaction with other bromodomains.
科学的研究の応用
Leukemia Therapy
I-CBP112, a potent inhibitor targeting the CBP/p300 bromodomains, has been shown to significantly impair colony formation and induce cellular differentiation in human and mouse leukemic cell lines without notable cytotoxicity. It reduces leukemia-initiating potential in vitro and in vivo, and when combined with standard therapy or BET inhibition, shows synergistic effects. This suggests its potential for treating leukemia and possibly other cancers (Picaud et al., 2015).
Cancer Treatment
I-CBP112 shows promising anti-leukemic potential by impairing the interaction of CBP/p300 with p53, leading to reduced p53-K382 acetylation, diminished p21 expression, and heightened sensitivity to DNA damage-induced apoptosis. It also demonstrates a dose-dependent G1 cell cycle arrest in leukemia cell lines and significant reduction in leukemia-initiating potential both in vitro and in vivo. This supports its role in novel combinatorial therapies for AML and other human cancers (Thanasopoulou et al., 2014).
Modulation of p300/CBP Acetylation
I-CBP112 can stimulate nucleosome acetylation, particularly enhancing acetylation of Lys18 of histone H3 (H3K18) in nucleosomes. This effect is specific to nucleosome substrates and is not observed with isolated histone H3 or the isolated p300 HAT domain. I-CBP112 enhances H3K18 acetylation in cancer cells in a concentration range that aligns with its antiproliferative effects, offering a novel approach to modulating histone acetylation in cancer (Zucconi et al., 2016).
Overcoming Multidrug Resistance in Cancer
I-CBP112 has been found to repress genes responsible for multidrug resistance in cancer cell lines, leading to higher drug accumulation inside cells and enhanced drug effects. This is achieved through chromatin rearrangement at ABC gene promoters, suggesting I-CBP112 as a potent anti-multidrug-resistance agent for various cancer types (Strachowska et al., 2021).
Prostate Cancer Treatment
I-CBP112, when combined with the HAT inhibitor A-485, synergistically inhibits prostate cancer cell proliferation. This combination significantly reduces p300 chromatin occupancy and downregulates specific androgen-dependent and pro-oncogenic prostate genes like KLK3 and c-Myc. This approach offers pharmacologic advantages in targeting multiple domains within one epigenetic modification enzyme (Zucconi et al., 2019).
特性
製品名 |
I-CBP112 (hydrochloride) |
|---|---|
分子式 |
C27H36N2O5 · HCl |
分子量 |
505.1 |
InChI |
InChI=1S/C27H36N2O5.ClH/c1-5-26(30)29-11-12-33-27-22(17-29)13-21(20-8-9-23(31-3)24(14-20)32-4)15-25(27)34-18-19-7-6-10-28(2)16-19;/h8-9,13-15,19H,5-7,10-12,16-18H2,1-4H3;1H/t19-;/m0./s1 |
InChIキー |
NZYYXGVOYOZTHZ-FYZYNONXSA-N |
SMILES |
COC1=C(OC)C=C(C2=CC(OC[C@H]3CCCN(C)C3)=C(OCCN(C(CC)=O)C4)C4=C2)C=C1.Cl |
同義語 |
(S)-1-(7-(3,4-dimethoxyphenyl)-9-((1-methylpiperidin-3-yl)methoxy)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one, monohydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








